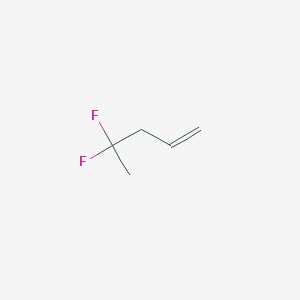

2,2-Difluoro 4-pentene

描述

2,2-Difluoro-4-pentene (C₅H₈F₂) is a fluorinated alkene characterized by two fluorine atoms at the second carbon and a double bond at the fourth position. For instance, fluorinated substituents are known to enhance cytotoxicity in drug candidates by modulating electronic and steric properties .

属性

分子式 |

C5H8F2 |

|---|---|

分子量 |

106.11 g/mol |

IUPAC 名称 |

4,4-difluoropent-1-ene |

InChI |

InChI=1S/C5H8F2/c1-3-4-5(2,6)7/h3H,1,4H2,2H3 |

InChI 键 |

UTBRHICUJBAXLW-UHFFFAOYSA-N |

规范 SMILES |

CC(CC=C)(F)F |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

2,2-Difluoro 4-pentene serves as an important intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antiviral drugs. For instance, a study highlighted its role in producing compounds that inhibit viral replication, showcasing its potential in treating viral infections such as influenza and HIV .

Agrochemical Applications

The compound is also significant in the agrochemical industry, particularly in the development of herbicides and pesticides. Fluorinated compounds are known for their increased efficacy and reduced environmental impact.

Case Study: Development of Herbicides

A recent patent details a method for synthesizing herbicides using this compound as a precursor. The resulting herbicides demonstrated enhanced performance against resistant weed species, indicating the compound's utility in modern agricultural practices .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials with unique properties such as thermal stability and chemical resistance.

Data Table: Material Properties Comparison

| Property | This compound | Conventional Alkenes |

|---|---|---|

| Boiling Point (°C) | 56 | Varies |

| Density (g/cm³) | 1.14 | Varies |

| Solubility in Water | Low | Varies |

| Thermal Stability | High | Moderate |

Industrial Applications

The compound finds applications in various industrial processes, including polymerization reactions where fluorinated alkenes are utilized to produce high-performance polymers.

Case Study: Polymer Production

In industrial settings, this compound has been employed to synthesize fluoropolymers that exhibit superior chemical resistance and thermal stability compared to non-fluorinated counterparts. These polymers are used in coatings and electrical insulation materials .

相似化合物的比较

Structural and Physical Properties

Table 1: Key Properties of 2,2-Difluoro-4-pentene and Analogues

*Inferred properties based on structural analogs.

Key Observations:

- Fluorination Degree : 2,2-Difluoro-4-pentene is partially fluorinated, contrasting with perfluorinated analogs like Perfluoro(4-methyl-2-pentene) (C₆F₁₂), which exhibit higher molecular weights and extreme chemical inertness .

- Reactivity : The double bond at C4 in 2,2-Difluoro-4-pentene likely makes it more reactive toward addition reactions compared to saturated perfluorinated alkanes (e.g., Perfluoro-n-pentane).

准备方法

Reaction Overview

Photoredox catalysis has emerged as a powerful tool for introducing difluoroalkyl groups into organic frameworks. Adapted from the difluoroalkylation/lactonization of alkenes, this method employs bromodifluoroacetic acid potassium salt (BrCF2CO2K) as a difluorocarbene precursor. Under blue LED irradiation and in the presence of iridium-based photocatalysts (e.g., Ir(ppy)₃), the reaction facilitates the addition of a CF₂ moiety to the alkene substrate, followed by cyclization or elimination to yield the target compound.

Mechanistic Insights

The process initiates with the photoredox-induced decarboxylation of BrCF2CO2K, generating a difluorocarbene radical intermediate. This species undergoes radical addition to the terminal double bond of pent-1-ene, forming a transient difluoroalkyl radical. Subsequent hydrogen atom transfer (HAT) or elimination steps culminate in the formation of 4,4-difluoropent-1-ene. The use of boron-based additives, such as phenylboronic acid (PhB(OH)₂), enhances regioselectivity by stabilizing reactive intermediates.

Table 1: Optimal Conditions for Photoredox-Mediated Synthesis

Substrate Scope and Limitations

This method tolerates a wide range of functional groups, including hydroxyl (-OH) and carboxyl (-COOH) moieties, without side reactions. However, steric hindrance at the β-position of the alkene reduces efficiency, necessitating extended reaction times.

Selectfluor-Mediated Direct Fluorination

Methodology

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as an electrophilic fluorinating agent for converting alkenes to vicinal difluorides. While originally developed for ketone difluorination, this approach has been adapted for alkene substrates. The reaction proceeds via a two-step sequence: (1) fluorination of a pre-functionalized alkene precursor and (2) base-mediated elimination to install the double bond.

Synthetic Pathway

Table 2: Selectfluor Fluorination Parameters

Challenges

Over-fluorination at adjacent carbons remains a limitation, necessitating precise stoichiometric control. Additionally, the high cost of Selectfluor restricts scalability.

Elimination from Dihalide Precursors

Dehydrohalogenation Strategy

This classical approach involves the elimination of hydrogen halides from 4,4-dihalopentane derivatives. For example, 4,4-dibromopentane is treated with a strong base (e.g., KOtBu) in tetrahydrofuran (THF), inducing β-elimination to form the double bond.

Reaction Optimization

-

Base Selection : Bulky bases (e.g., DBU) minimize side reactions like nucleophilic substitution.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance elimination rates by stabilizing ionic intermediates.

Table 3: Elimination Reaction Performance

Practical Considerations

While cost-effective, this method requires stringent anhydrous conditions to prevent hydrolysis of the dihalide precursor.

Boron Trifluoride (BF₃)-Assisted Cyclization

Methodology

Inspired by the synthesis of dioxaborinine derivatives, BF₃·THF catalyzes the cyclization of difluorinated diols into cyclic ethers, which are subsequently dehydrogenated to alkenes. For 4,4-difluoropent-1-ene, the pathway involves:

Yield and Scalability

This multi-step sequence achieves moderate yields (50–55%) but offers excellent stereochemical control. Industrial scalability is hindered by the use of toxic BF₃ and noble metal catalysts.

Comparative Analysis of Synthetic Routes

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-difluoro-4-pentene to achieve high purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For fluorinated alkenes like 2,2-difluoro-4-pentene, pH control (e.g., pH 4–6) during precursor reactions minimizes side-product formation, as demonstrated in analogous difluorophenoxy acetophenone syntheses . Distillation under reduced pressure and extraction with non-polar solvents (e.g., benzene) are critical for isolating the compound . Purity can be verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with fluorine-19 NMR being particularly useful for confirming fluorination patterns.

Q. What spectroscopic techniques are most effective for characterizing 2,2-difluoro-4-pentene?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with splitting patterns revealing vicinal fluorine coupling (e.g., J values for F-C-C-H interactions).

- 19F NMR : Directly identifies fluorine substituents and their electronic environments.

- IR Spectroscopy : Confirms C-F stretching vibrations (~1100–1250 cm⁻¹) and alkene C=C bonds (~1650 cm⁻¹).

- Computational Tools : Density functional theory (DFT) calculations can predict spectral data and validate experimental results .

Q. How should 2,2-difluoro-4-pentene be stored to ensure stability in laboratory settings?

- Methodological Answer : Fluorinated alkenes are prone to hydrolysis and oxidation. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to minimize light-induced degradation. Regular stability testing via NMR or GC-MS is recommended to detect decomposition byproducts (e.g., fluorinated alcohols or ketones) .

Advanced Research Questions

Q. How do fluorine substituents influence the regioselectivity of 2,2-difluoro-4-pentene in Diels-Alder reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect polarizes the alkene, enhancing its electrophilicity. Computational studies (e.g., transition state modeling using DFT) can quantify activation barriers and predict regioselectivity. Experimental validation involves synthesizing adducts with dienes (e.g., anthracene) and analyzing stereochemistry via X-ray crystallography or NOESY NMR. Contrast with non-fluorinated analogs to isolate fluorine’s electronic contribution .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for 2,2-difluoro-4-pentene?

- Methodological Answer :

- Data Reconciliation : Compare calorimetric measurements (e.g., combustion enthalpy) with computational predictions (Gaussian or ORCA software).

- Error Analysis : Assess purity of samples used in prior studies (e.g., via GC-MS) and solvent effects in solution-phase measurements.

- Collaborative Validation : Cross-reference with trusted databases like NIST Standard Reference Data, ensuring adherence to standardized measurement protocols .

Q. Can 2,2-difluoro-4-pentene serve as a precursor for fluorinated polymers? What polymerization mechanisms are viable?

- Methodological Answer : Radical polymerization is limited due to fluorine’s destabilizing effect on radical intermediates. Instead, cationic or ring-opening metathesis polymerization (ROMP) may be feasible. Monitor reaction kinetics using in-situ FTIR or Raman spectroscopy. Compare polymer properties (e.g., glass transition temperature) with non-fluorinated analogs to evaluate fluorine’s impact on chain flexibility and thermal stability .

Q. How can computational models predict the synthetic pathways for 2,2-difluoro-4-pentene derivatives?

- Methodological Answer : Use retrosynthetic algorithms (e.g., Pistachio, Reaxys) to propose viable routes. Validate predictions via small-scale exploratory reactions and high-throughput screening. Machine learning models trained on fluorination reaction databases (e.g., BKMS METABOLIC) can prioritize routes with high atom economy and low side-product formation .

Data Contradictions and Resolution

- Synthesis Yields : Discrepancies in reported yields may arise from variations in precursor purity (e.g., fluorinated anilines) or distillation efficiency. Standardize starting materials and reaction conditions for reproducibility .

- Thermodynamic Properties : Conflicting ΔvapH values may reflect differences in experimental setups (e.g., static vs. dynamic vaporization methods). Use NIST-recommended protocols for harmonization .

Key Research Tools

- Databases : PubChem (structural data), NIST (thermodynamic properties), Reaxys (synthetic pathways) .

- Analytical Techniques : 19F NMR, GC-MS, DFT modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。